4-(Pyrrolidin-1-ylmethyl)aniline dihydrochloride
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Overview
Description
Preparation Methods
The synthesis of 4-(Pyrrolidin-1-ylmethyl)aniline dihydrochloride typically involves the reaction of aniline with pyrrolidine in the presence of a suitable catalyst. The reaction conditions often include a solvent such as ethanol or methanol and a temperature range of 50-100°C . Industrial production methods may involve large-scale synthesis using automated reactors and stringent quality control measures to ensure the purity and consistency of the final product .
Chemical Reactions Analysis
4-(Pyrrolidin-1-ylmethyl)aniline dihydrochloride undergoes various chemical reactions, including:
Common reagents and conditions used in these reactions include acidic or basic catalysts, varying temperatures, and specific solvents to facilitate the reactions . The major products formed from these reactions depend on the specific reagents and conditions used .
Scientific Research Applications
4-(Pyrrolidin-1-ylmethyl)aniline dihydrochloride is widely used in scientific research, including:
Mechanism of Action
The mechanism of action of 4-(Pyrrolidin-1-ylmethyl)aniline dihydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors . The compound may bind to these targets, altering their activity and leading to various biochemical effects . The pathways involved in these interactions can include signal transduction pathways, metabolic pathways, and other cellular processes .
Comparison with Similar Compounds
4-(Pyrrolidin-1-ylmethyl)aniline dihydrochloride can be compared with other similar compounds, such as:
4-(Piperidin-1-ylmethyl)aniline: This compound has a similar structure but with a piperidine group instead of a pyrrolidine group.
3-(Pyrrolidin-1-ylmethyl)aniline dihydrochloride: This compound has the pyrrolidine group attached at a different position on the aniline ring.
1-Pyrrolidin-1-ylcyclohexanecarboxylic acid hydrochloride: This compound has a cyclohexane ring instead of a benzene ring.
The uniqueness of this compound lies in its specific structure, which imparts distinct chemical and biological properties .
Properties
IUPAC Name |
4-(pyrrolidin-1-ylmethyl)aniline;dihydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16N2.2ClH/c12-11-5-3-10(4-6-11)9-13-7-1-2-8-13;;/h3-6H,1-2,7-9,12H2;2*1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PZJBIHWTIFYQJY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)CC2=CC=C(C=C2)N.Cl.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H18Cl2N2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
249.18 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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